![molecular formula C25H27ClN4O2S B2683377 7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-22-1](/img/structure/B2683377.png)
7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of bonds. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also include computational properties like HOMO/LUMO levels, dipole moment, etc .Applications De Recherche Scientifique
Antimicrobial Properties : Patel and Patel (2010) synthesized compounds derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, a lead molecule similar to the specified compound, and found significant antifungal and antibacterial activities. This suggests potential applications in developing antimicrobial agents (Patel & Patel, 2010).
Synthesis of Tetrahydropyrimido and Tetrahydroquinoline Derivatives : Elkholy and Morsy (2006) reported on the synthesis of tetrahydropyrimido and tetrahydroquinoline derivatives, indicating the compound's versatility in forming various heterocyclic compounds. These compounds have potential applications in the development of new drugs and materials (Elkholy & Morsy, 2006).
Phenylsulfonylquinazoline Derivatives as Chymase Inhibitors : Fukami et al. (2000) explored derivatives of phenylsulfonylquinazoline, which share a structural resemblance with the specified compound, for their ability to inhibit human heart chymase. These findings highlight the compound's potential in cardiovascular drug development (Fukami et al., 2000).
Application in Anticancer Research : Noolvi and Patel (2013) synthesized and characterized quinazoline derivatives, examining their potential as antitumor agents. This implies the applicability of the compound in cancer research, particularly in the synthesis of novel anticancer drugs (Noolvi & Patel, 2013).
Development of ABCB1 Inhibitors : Colabufo et al. (2008) investigated derivatives of phenoxy-moiety, structurally related to the specified compound, for their ability to inhibit ABCB1 activity, indicating potential use in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).
Synthesis of Novel Quinazoline Derivatives : Mohamed, Abdel-Latif, and Ahmed (2020) focused on the synthesis of novel quinazoline derivatives, which are important in pharmaceutical chemistry. This highlights the compound's significance in the synthesis of diverse medicinal compounds (Mohamed, Abdel-Latif, & Ahmed, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
7-chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h4-5,8,15,18-19,21-22H,1-3,6-7,9-14,16H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNBVNOJSAHSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)C5CCC(CC5NC4=S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


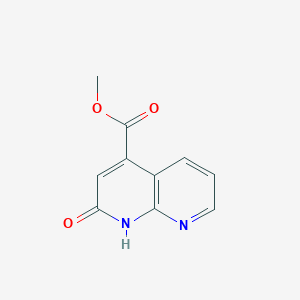
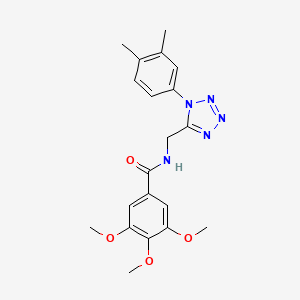
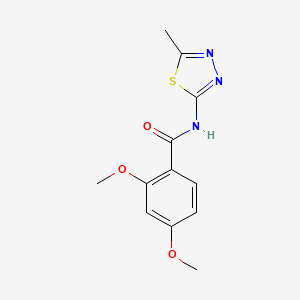
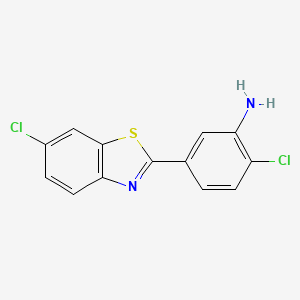
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-sulfonyl chloride](/img/structure/B2683303.png)
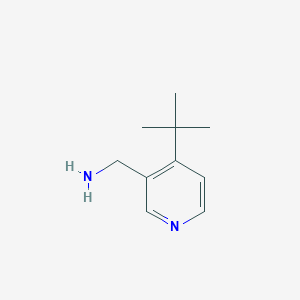
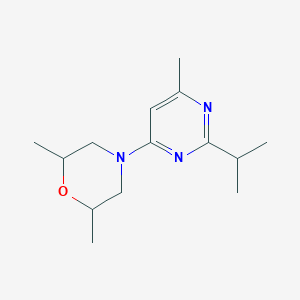

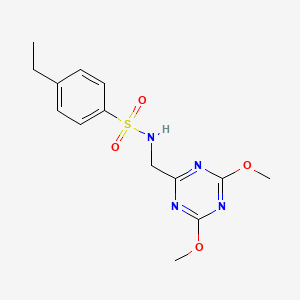
![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)
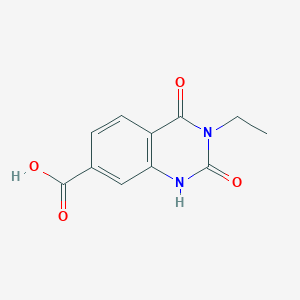

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)